REACTION_CXSMILES
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[CH2:1]([N:3](CC)CC)[CH3:2].ClCC#N.[CH2:12]([CH:19]1[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C1(C)C=CC=CC=1>[CH2:12]([CH:19]1[CH2:24][CH2:23][N:22]([CH2:2][C:1]#[N:3])[CH2:21][CH2:20]1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
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Name
|
|
Quantity
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40.8 mL
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Type
|
reactant
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Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
22.2 g
|
Type
|
reactant
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Smiles
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ClCC#N
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Name
|
|
Quantity
|
180 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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51.6 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)C1CCNCC1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)C1CCN(CC1)CC#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |